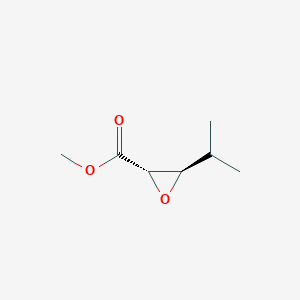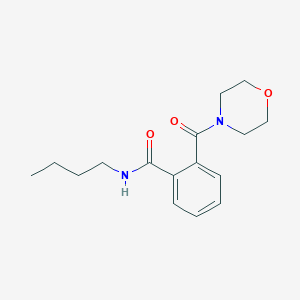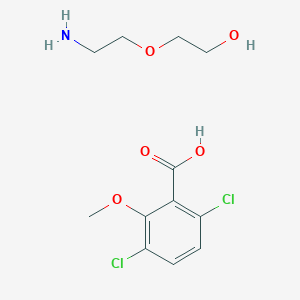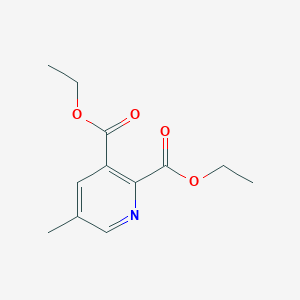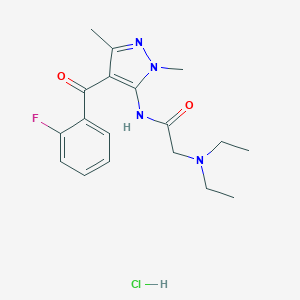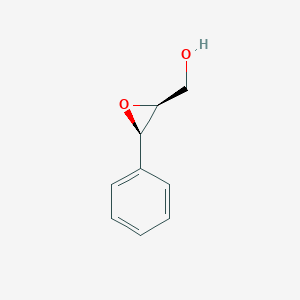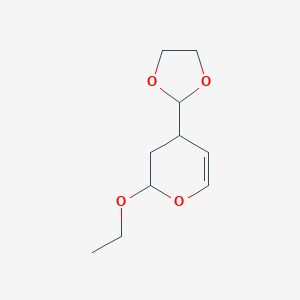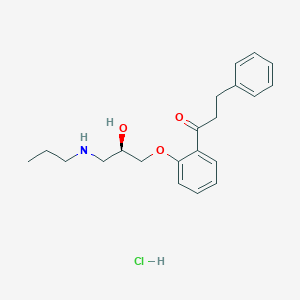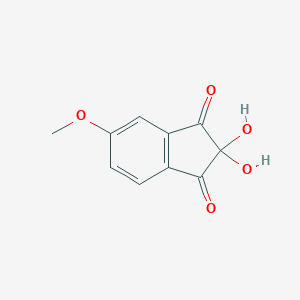
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is a chemical compound with the molecular formula C11H10O5. It is also known as isatin-5-methoxime and has been used in various scientific research applications. In
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to a decrease in the proliferation of cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. These effects make it a promising candidate for the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it can be toxic in high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy-. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to explore its use in the treatment of other diseases, such as bacterial and viral infections. Additionally, research could focus on developing new synthesis methods for the compound to improve its efficiency and yield.
Synthesis Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- involves the reaction of isatin with hydroxylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by a dehydration reaction. This synthesis method has been used in various studies and has been found to be effective in producing high yields of the compound.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- has been used in various scientific research applications. One of its main uses is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. It has also been investigated for its antibacterial, antifungal, and antiviral properties.
properties
IUPAC Name |
2,2-dihydroxy-5-methoxyindene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c1-15-5-2-3-6-7(4-5)9(12)10(13,14)8(6)11/h2-4,13-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRLGTHYCGMMQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(C2=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147619 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
CAS RN |
106507-42-0 |
Source


|
| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106507420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2,2-dihydroxy-5-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

